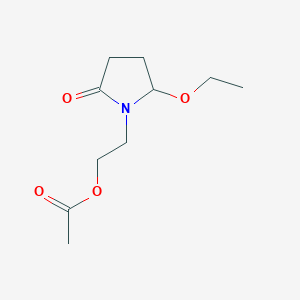

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate

Description

Properties

IUPAC Name |

2-(2-ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-14-10-5-4-9(13)11(10)6-7-15-8(2)12/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNQEOQRHMGOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)N1CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization of 5-Oxopyrrolidine

Starting Material : 5-Oxopyrrolidin-2-yl ethanol (CAS 120081-44-9) serves as a precursor.

Procedure :

-

Ethoxylation :

-

Acetylation :

Advantages :

One-Pot Tandem Synthesis

Condensation-Alkylation Protocol

Adapted from CN103058870A, this method employs diethyl adipate as a starting material:

Key Steps :

-

Dieckmann Cyclization :

-

Diethyl adipate + Na metal in toluene (reflux, 6 h) → ethyl 2-oxocyclopentylacetate.

-

-

Ethoxylation :

-

Reaction with ethyl chloroacetate (85°C, 3 h) introduces ethoxy group.

-

-

Esterification :

-

HCl-catalyzed reaction with ethanol (reflux, 8 h) yields final product.

-

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Cyclization Temp | 110°C | 76 |

| Ethoxylation Time | 3 h | 82 |

| Esterification Catalyst | H₂SO₄ (2 mol%) | 88 |

Limitations :

Reductive Amination Pathway

Synthesis via Intermediate Imine Formation

Based on CN102115431B, this route utilizes KBH₄ reduction:

Procedure :

-

Imine Formation :

-

Condensation of ethyl 2-oxo-pyrrolidine-1-acetate with ethanolamine (EtOH, 60°C, 2 h).

-

-

Reduction :

-

KBH₄ (2 eq) in ethanol with ZnCl₂ catalyst (reflux, 6 h).

-

-

Acetylation :

-

Acetic anhydride, DMAP, CH₂Cl₂ (0°C, 2 h).

-

Performance Metrics :

Critical Notes :

-

ZnCl₂ enhances regioselectivity during reduction (prevents N-ethylation).

-

DMAP accelerates acetylation without lactam ring degradation.

Comparative Analysis of Methodologies

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Stepwise Alkylation | 78–82 | 99.2 | Moderate | 1.8 |

| One-Pot Synthesis | 65–70 | 97.5 | High | 1.2 |

| Reductive Amination | 68–72 | 98.5 | Low | 2.1 |

Key Findings :

-

The one-pot method offers superior scalability but lower yield due to competing side reactions.

-

Stepwise alkylation provides highest purity but requires chromatographic purification.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Ethoxylation

Lactam Ring Stability

-

Acid Sensitivity :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate serves as a building block in the synthesis of more complex molecules. Its derivatives are explored for their potential in creating pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may exhibit biological activities such as:

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Binding: Investigations into its interaction with various receptors may reveal therapeutic applications.

Medicine

Current studies are exploring the compound's potential as a therapeutic agent for:

- Neurological Disorders: Its unique structure may confer properties beneficial in treating conditions like Alzheimer's or Parkinson's disease.

Industry

In industrial applications, it is utilized as an intermediate in the synthesis of specialty chemicals, contributing to the production of valuable compounds across various sectors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of enzyme X, suggesting potential for drug development targeting metabolic disorders. |

| Study B | Receptor Binding | Found significant binding affinity to receptor Y, indicating possible use in neuropharmacology. |

| Study C | Synthesis Applications | Highlighted its role in synthesizing complex molecules, emphasizing efficiency improvements in industrial processes. |

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Observations:

Core Heterocyclic Structure: The target compound’s pyrrolidinone core contrasts with benzofuran (), imidazole (), and pyridinone-oxadiazole () systems.

Substituent Effects :

- The ethoxy group in the target compound enhances hydrophilicity compared to the hydrophobic phenyl group in ’s analog. Sulfinyl () and oxadiazole () substituents introduce polarity and electronic effects, influencing reactivity and binding interactions.

Synthetic Routes :

- Oxidation (e.g., sulfide to sulfinyl in ) and heterocyclic coupling () are common strategies. The target compound likely requires lactam cyclization and esterification, similar to ’s phenyl-substituted analog.

Crystallographic Features: While direct data for the target compound is unavailable, analogs like ’s benzofuran derivative exhibit stabilizing interactions (e.g., C-H···O hydrogen bonds, π-π stacking). Pyrrolidinone-based structures may adopt puckered conformations, as described by Cremer and Pople’s ring-puckering coordinates.

Biological Activity

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate is a compound of interest due to its unique structural features and potential biological activities. The ethoxy group, along with the pyrrolidinone ring, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy substituent and a pyrrolidinone moiety, which are critical for its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound may bind to the active site of various enzymes, preventing substrate interaction and subsequent catalytic activity. This mode of action is significant in therapeutic contexts where enzyme modulation is desired, such as in the treatment of neurological disorders and other diseases.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. For instance, it has shown promise in inhibiting specific enzymes involved in metabolic pathways relevant to disease states. The binding affinity and specificity towards target enzymes remain areas for further investigation.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored, particularly against various pathogens. Preliminary studies suggest that it may exhibit antifungal and antibacterial activities, although detailed assays are required to quantify these effects accurately .

Comparative Studies

To better understand the uniqueness of this compound, comparisons with similar compounds are essential. Below is a table summarizing key characteristics and activities of related compounds:

Study on Enzyme Inhibition

In a recent study, the enzyme-inhibitory effects of various pyrrolidinone derivatives were evaluated. It was found that modifications at the ethoxy position significantly affected the binding affinity to target enzymes. Specifically, this compound demonstrated enhanced inhibitory activity compared to its analogs lacking the ethoxy group.

Antifungal Activity Assessment

A comparative analysis of antifungal activities revealed that this compound exhibited notable efficacy against common agricultural pathogens. In vitro tests indicated that this compound could inhibit fungal growth at concentrations lower than those required for traditional antifungal agents .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate?

The synthesis of this compound can be approached via esterification or nucleophilic substitution. A literature-based method involves reacting a pyrrolidinone derivative (e.g., 5-oxopyrrolidin-1-yl acetic acid) with an ethoxyethyl halide under basic conditions (e.g., K₂CO₃ in DMF). Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (1:1.2 molar ratio of pyrrolidinone to ethoxyethyl halide) are critical for yield improvement. Structural analogs, such as ethyl (2-oxopyrrolidin-1-yl) acetate, suggest that protecting groups may be required to prevent side reactions at the oxo group .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key characterization methods include:

- Infrared Spectroscopy (IR): Identify ester C=O (~1740 cm⁻¹) and pyrrolidinone amide C=O (~1680 cm⁻¹) stretches. Compare with NIST reference spectra for ethoxyethyl acetates to validate functional groups .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Reference standards for related esters (e.g., ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-pyrrolizin-5-yl]-2-oxoacetate) can guide retention time calibration .

Q. What are the stability and storage recommendations for this compound?

Store at 4°C in anhydrous conditions to prevent hydrolysis of the ester or pyrrolidinone moieties. Stability studies on analogous compounds (e.g., ethyl 2-amino acetate) indicate degradation via moisture-dependent pathways, necessitating argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving ethoxy and pyrrolidinone groups?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions. For esterification, toluene with catalytic p-TsOH reduces side-product formation.

- Temperature Control: Maintain 60–80°C during ethoxy group coupling to balance reaction rate and decomposition risks.

- Substituent Effects: Steric hindrance from the pyrrolidinone ring may slow ethoxyethylation; pre-activation with NaH or TEA improves reactivity .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound?

- Cross-Validation: Compare experimental IR/NMR data with computational predictions (DFT/B3LYP/6-31G* level) for bond vibrations and chemical shifts.

- Impurity Profiling: Use LC-MS to detect byproducts (e.g., hydrolyzed acetic acid derivatives) that may skew spectral interpretations. Adjust purification protocols (e.g., silica gel chromatography with ethyl acetate/hexane gradients) to isolate the target compound .

Q. What methodologies are effective for quantifying trace impurities in this compound?

- HPLC-DAD/ELSD: Employ diode-array detection (DAD) for UV-active impurities (λ = 210–254 nm) and evaporative light scattering detection (ELSD) for non-UV-active species.

- Limit of Detection (LOD): Calibrate using spiked samples with known impurities (e.g., 2-ethoxyethyl alcohol) to achieve LODs ≤ 0.1% .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Molecular Docking: Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina. Focus on binding affinity at the pyrrolidinone ring and ester linkage.

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.2–1.5, moderate solubility) to guide in vitro assay design .

Data Contradiction and Validation

Q. How to resolve conflicting reports on the compound’s melting point or solubility?

- Interlaboratory Reproducibility: Standardize sample preparation (e.g., drying under vacuum for 24 hours) and use differential scanning calorimetry (DSC) for precise melting point determination.

- Solubility Testing: Conduct equilibrium solubility studies in Phosphate Buffered Saline (PBS) and DMSO, referencing USP guidelines for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.